N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide is a chemical compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with an ethylpropyl group and a methyl group. Nitrobenzamides are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide typically involves the nitration of an aromatic amine. One common method is the nitration of N-(1-ethylpropyl)-3,4-xylidine using nitric acid in the presence of acetic acid. The reaction conditions include maintaining a molar ratio of nitric acid to the aromatic amine between 2:1 and 3:1, and a molar ratio of the aromatic amine to acetic acid between 1:2 and 1:16 .
Industrial Production Methods: Industrial production of this compound often employs continuous flow nitration processes. These processes utilize pinched tube reactors to ensure efficient heat and mass transfer, allowing for the smooth scale-up of the reaction . The production capacity can reach up to 50 kg/day using optimized conditions.
Chemical Reactions Analysis
Types of Reactions: N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxyl or carboxyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Reduction: 2-amino-N-(1-ethylpropyl)-3-methylbenzamide.
Oxidation: 2-hydroxy-N-(1-ethylpropyl)-3-methylbenzamide.
Substitution: 2-chloro-N-(1-ethylpropyl)-3-methylbenzamide.
Scientific Research Applications
N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit the growth of unwanted plants
Mechanism of Action
The mechanism of action of N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit specific enzymes or disrupt cellular processes, resulting in its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Pendimethalin: N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine.
Butralin: N-sec-butyl-2,6-dinitro-3,4-xylidine.
Oryzalin: 3,5-dinitro-N4,N4-dipropylsulfanilamide.
Comparison: N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide is unique due to its specific substitution pattern on the benzene ring. Unlike pendimethalin, which has two nitro groups, this compound has only one nitro group, which affects its reactivity and biological activity. The presence of the ethylpropyl group also distinguishes it from other similar compounds, influencing its solubility and interaction with biological targets .
Properties
IUPAC Name |
2-methyl-3-nitro-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-10(5-2)14-13(16)11-7-6-8-12(9(11)3)15(17)18/h6-8,10H,4-5H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHBMQFEVLITIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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